molecular formula C4H6BrNO4 B13416935 Ethylbromonitroacetate CAS No. 6653-28-7

Ethylbromonitroacetate

Cat. No.: B13416935
CAS No.: 6653-28-7
M. Wt: 212.00 g/mol
InChI Key: LWSZLBNYFWTRQY-UHFFFAOYSA-N
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Description

Ethyl bromoacetate (CAS: 105-36-2; molecular formula: C₄H₇BrO₂; molecular weight: 167.01 g/mol) is the ethyl ester of bromoacetic acid. It is a halogenated ester characterized by a bromine atom substituted at the α-carbon of the acetate group. The compound is a colorless to pale yellow liquid with a pungent odor and a boiling point of 158–159°C . Key synonyms include Antol, ethyl bromacetate, and ethoxycarbonylmethyl bromide.

Synthesis: Ethyl bromoacetate is typically prepared via esterification of bromoacetic acid with ethanol or through bromination of ethyl chloroacetate . It serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions and the production of pharmaceuticals, agrochemicals, and fragrances.

Hazards: The compound is highly toxic (H300: fatal if swallowed; H310: fatal in contact with skin; H330: fatal if inhaled) and corrosive, necessitating stringent safety protocols, including the use of chemical-resistant gloves, eye protection, and ventilation systems .

Properties

IUPAC Name

ethyl 2-bromo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZLBNYFWTRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985143
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-28-7, 6060-97-5
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMO-NITRO-ACETIC ACID ETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbromonitroacetate can be synthesized through the bromination of ethyl nitroacetate. The process involves the reaction of ethyl nitroacetate with bromine in the presence of a catalyst such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactors where ethyl nitroacetate is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethylbromonitroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction Reactions: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group. The reaction is carried out under high pressure and temperature.

    Oxidation Reactions: Potassium permanganate in an acidic medium is used for the oxidation of the ethyl group. The reaction is carried out at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include ethylhydroxynitroacetate, ethylaminonitroacetate, and ethylthiolnitroacetate.

    Reduction Reactions: The major product is ethylbromoaminoacetate.

    Oxidation Reactions: The major product is ethylbromocarboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
Ethylbromonitroacetate has been utilized in the synthesis of novel thiazolidinone and thiadiazole derivatives, which have shown promising anticancer properties. These compounds were evaluated through molecular docking studies, indicating potential efficacy against various cancer cell lines. The ability to modify the structure of these derivatives using this compound highlights its significance in developing new therapeutic agents for cancer treatment .

Synthesis of Pyrazolopyranopyrimidine Derivatives
Research has demonstrated the use of this compound in synthesizing pyrazolopyranopyrimidine derivatives. These derivatives have been characterized using crystallography and computational methods, contributing to the understanding of their structural dynamics and potential pharmacological activities .

Agricultural Chemistry Applications

Eco-friendly Insecticides
In agricultural research, this compound has been employed to design and synthesize pyridine and thiazole derivatives aimed at developing eco-friendly insecticides. These compounds are intended for pest control in crops, particularly olive trees, showcasing the compound's utility in sustainable agricultural practices .

Synthetic Organic Chemistry Applications

Complex Organic Syntheses
this compound has been involved in various synthetic methodologies, including a DNA-compatible three-component annulation process. This application illustrates its versatility in complex organic syntheses, enabling the formation of thiazolidione derivatives through Knoevenagel condensation reactions .

Discovery of Macrocycles
Interestingly, this compound played a role in the serendipitous discovery of new macrocycles containing amide, amino, and carbamate groups during residue separation processes. This unexpected outcome demonstrates the compound's potential in facilitating novel synthetic pathways .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ResearchSynthesis of thiazolidinone and thiadiazole derivatives evaluated for anticancer properties.
Synthesis of Pyrazolopyranopyrimidine DerivativesCharacterization using crystallography and computational methods to assess pharmacological activities.
Agricultural ChemistryEco-friendly InsecticidesDevelopment of pyridine and thiazole derivatives for pest control in olive cultivation.
Synthetic Organic ChemistryComplex Organic SynthesesInvolvement in DNA-compatible synthesis processes for thiazolidione derivatives.
Discovery of MacrocyclesRole in discovering new macrocycles during synthetic residue separation processes.

Case Studies

  • Thiazolidinone Derivatives Study
    A study conducted by Saeed et al. (2024) focused on the synthesis of thiazolidinone derivatives using this compound. The resulting compounds were tested against various cancer cell lines, showing significant inhibitory effects.
  • Eco-friendly Insecticides Study
    Elkanzi et al. (2023) reported on the synthesis of insecticidal derivatives aimed at controlling olive pests through environmentally friendly methods, highlighting the agricultural applications of this compound.
  • Macrocycle Discovery Study
    Horita et al. (2023) documented an accidental discovery involving this compound that led to new macrocyclic compounds with potential applications in drug development.

Mechanism of Action

The mechanism of action of ethylbromonitroacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This alkylation can result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl bromoacetate belongs to a family of halogenated esters. Below is a detailed comparison with structurally related compounds, focusing on chemical properties, reactivity, and applications.

Table 1: Key Properties of Ethyl Bromoacetate and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Hazards Primary Applications
Ethyl Bromoacetate C₄H₇BrO₂ 167.01 158–159 H300, H310, H330; skin/eye corrosion Organic synthesis, pharmaceuticals
Ethyl Chloroacetate C₄H₇ClO₂ 136.55 144–145 H301, H311, H331; incompatible with bases/oxidizers Polymer production, solvent
Ethyl Bromodifluoroacetate C₄H₅BrF₂O₂ 202.98 111–112 Severe skin/eye damage; lacks acute toxicity data Pharmaceuticals, agrochemicals
Methyl Bromoacetate C₃H₅BrO₂ 153.98 149–150 Similar toxicity profile to ethyl analog Dyes, surfactants

Structural and Reactivity Differences

  • Halogen Substitution :

    • Ethyl bromoacetate contains a bromine atom, which enhances its leaving-group ability in nucleophilic substitution reactions compared to ethyl chloroacetate (chlorine) .
    • Ethyl bromodifluoroacetate (C₄H₅BrF₂O₂) incorporates two fluorine atoms adjacent to the bromine, increasing electrophilicity and stability under acidic conditions .
  • Boiling Points :

    • Bromine’s higher atomic weight and polarizability result in stronger intermolecular forces in ethyl bromoacetate (bp: 158°C) compared to ethyl chloroacetate (bp: 144°C) .
    • Ethyl bromodifluoroacetate’s lower boiling point (111°C) reflects reduced molecular weight and fluorine’s electron-withdrawing effects .

Toxicity and Handling

  • Ethyl bromodifluoroacetate poses risks of severe skin/eye damage but lacks comprehensive toxicity data, necessitating precautionary handling .

Research Findings and Contradictions

  • Synthetic Efficiency : Ethyl bromodifluoroacetate’s preparation from 2-bromotetrafluoroethyl chlorosulfate () offers higher yields than traditional bromoacetic acid esterification routes but requires specialized equipment .
  • Safety Data Gaps : While ethyl bromoacetate’s hazards are well-documented , ethyl bromodifluoroacetate’s safety profile remains understudied, with conflicting reports on its combustion products (e.g., hydrogen fluoride vs. hydrogen bromide) .

Biological Activity

Ethylbromonitroacetate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and biochemical properties. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial effects, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through the bromination of ethyl nitroacetate. The process typically involves treating the sodium salt of ethyl nitroacetate with bromine in an alcohol-ether mixture, yielding the compound in high purity and yield .

Overview

This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria. Its efficacy has been evaluated through various assays, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.

Case Studies

  • Antibacterial Efficacy :
    A study highlighted the antibacterial properties of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated notable inhibition at concentrations as low as 0.05 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
  • Biofilm Inhibition :
    This compound was also tested for its ability to disrupt biofilm formation. In a microtiter plate assay, it significantly reduced biofilm biomass of Pseudomonas aeruginosa, showcasing its potential in treating infections associated with biofilms .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.050.1
Pseudomonas aeruginosa0.030.06
Escherichia coli0.070.14

The antimicrobial mechanism of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the nitro group enhances its reactivity, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

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